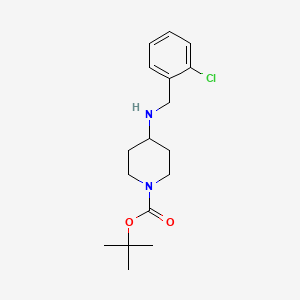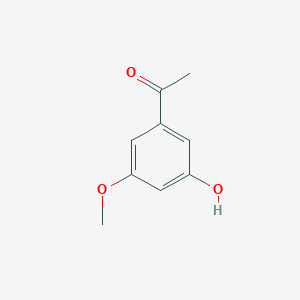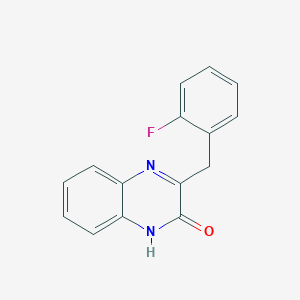
3-(2-Fluorobenzyl)quinoxalin-2(1H)-one
説明
科学的研究の応用
Metal-Free C3-Alkoxycarbonylation
A study by Xie et al. (2019) reports a metal-free method for the preparation of quinoxaline-3-carbonyl compounds. This method is notable for its use of readily available carbazates and acyl hydrazines, with K2S2O8 as an oxidant, under mild conditions.
Visible-Light-Induced C–H/C–H Cross-Dehydrogenative-Coupling
Wei et al. (2018) developed a method for synthesizing 3-oxyalkylated quinoxalin-2(1H)-ones using Rose Bengal-catalyzed C–H/C–H cross-dehydrogenative-coupling with simple ethers under visible light at room temperature (Wei et al., 2018).
Ring Fission and Conversion to Hydrazino Derivatives
Cheeseman and Rafiq (1971) discovered that quinoxalin-2(1H)-one undergoes ring fission when treated with boiling aqueous hydrazine, leading to the formation of 2-methylbenzimidazole and o-phenylenediamine. Also, quinoxaline-2,3-(1H,4H)-dione and its derivatives are converted into 3-hydrazinoquinoxalin-2(1H)-ones under similar conditions (Cheeseman & Rafiq, 1971).
Synthesis and Cytotoxic Activities of Isatin Derivatives
Reddy et al. (2013) synthesized and characterized a series of isatin derivatives, including quinoxalines, and evaluated their cytotoxicity against various cancer cells. Some derivatives showed significant in vitro cytotoxic activities, particularly against HeLa cells (Reddy et al., 2013).
Photo-/Electrocatalytic Functionalization
Sun et al. (2021) reviewed recent developments in the photo-/electrocatalytic functionalization of quinoxalin-2(1H)-ones. This method covers various functionalizations including arylation, alkylation, amination, and more, offering an efficient approach for post-synthetic modification (Sun et al., 2021).
Visible-Light Irradiation Alkylation
Xiang‐Kui He et al. (2020) described a photoredox-catalyst-free radical alkylation of quinoxalin-2(1H)-ones, using alkyl radical precursors and acetoxybenziodoxole as an electron acceptor. This method is compatible with various quinoxalin-2(1H)-ones and demonstrated success in functionalizing complex molecules (Xiang‐Kui He et al., 2020).
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-11-6-2-1-5-10(11)9-14-15(19)18-13-8-4-3-7-12(13)17-14/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQQSSIDOYGPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3NC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




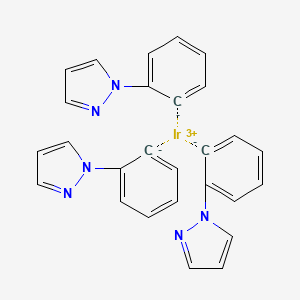
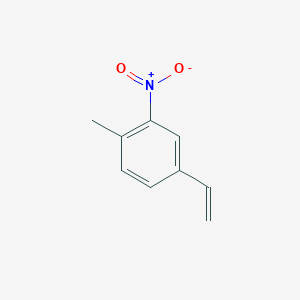
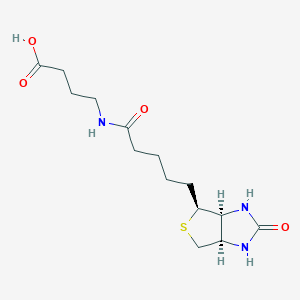

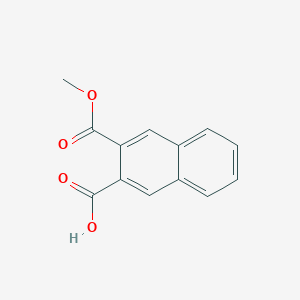
![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)


